molecular formula C23H32N3Na2O10P B10763301 N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium

Cat. No.: B10763301
M. Wt: 587.5 g/mol
InChI Key: OQKHVXFOYFBMDJ-OOLZXIKUSA-L
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Description

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium is a compound known for its role as a metallo-endopeptidase inhibitor. It is derived from cultures of Streptomyces tanashiensis and has significant biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the coupling of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl) with Leu-Trp. The reaction typically requires the use of protecting groups to prevent side reactions and ensure the correct formation of the desired product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces tanashiensis followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield, and the purification steps include chromatography and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different chemical properties .

Scientific Research Applications

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the inhibition of metallo-endopeptidases. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial in regulating various biological processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of metallo-endopeptidases and its derivation from Streptomyces tanashiensis. Its structure allows for selective binding to the enzyme’s active site, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C23H32N3Na2O10P

Molecular Weight

587.5 g/mol

IUPAC Name

disodium;3-(1H-indol-3-yl)-2-[[4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate

InChI

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16?,17?,18-,19+,20+,23-;;/m0../s1

InChI Key

OQKHVXFOYFBMDJ-OOLZXIKUSA-L

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]

Origin of Product

United States

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